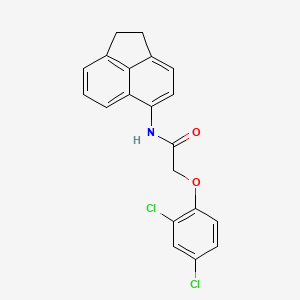![molecular formula C14H17NO3 B11681953 Morpholin-4-yl[4-(prop-2-en-1-yloxy)phenyl]methanone](/img/structure/B11681953.png)
Morpholin-4-yl[4-(prop-2-en-1-yloxy)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Morfolin-4-il)-[4-(prop-2-en-1-iloxi)fenil]metanona es un compuesto orgánico que pertenece a la clase de cetonas aromáticas. Presenta un anillo de morfolina unido a un grupo fenilo, que a su vez está conectado a un grupo prop-2-en-1-iloxi.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(Morfolin-4-il)-[4-(prop-2-en-1-iloxi)fenil]metanona normalmente implica los siguientes pasos:
Formación del núcleo fenilmetanona: Esto se puede lograr mediante la acilación de Friedel-Crafts del benceno con un cloruro de acilo apropiado.
Introducción del anillo de morfolina: El intermedio fenilmetanona se hace reaccionar entonces con morfolina en condiciones adecuadas para formar el derivado morfolin-4-il.
Unirse al grupo prop-2-en-1-iloxi: Finalmente, el derivado morfolin-4-il se hace reaccionar con un haluro de alilo para introducir el grupo prop-2-en-1-iloxi.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar pasos similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(Morfolin-4-il)-[4-(prop-2-en-1-iloxi)fenil]metanona puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: El grupo alilo puede participar en reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan normalmente.
Sustitución: Los nucleófilos como los haluros o las aminas pueden utilizarse en condiciones básicas.
Productos Mayores
Oxidación: Los productos incluyen ácidos carboxílicos o cetonas.
Reducción: El principal producto es el alcohol correspondiente.
Sustitución: Derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
4-(Morfolin-4-il)-[4-(prop-2-en-1-iloxi)fenil]metanona tiene varias aplicaciones de investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como ligando en ensayos bioquímicos.
Medicina: Explorado por sus propiedades antivirales y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 4-(Morfolin-4-il)-[4-(prop-2-en-1-iloxi)fenil]metanona implica su interacción con dianas moleculares como enzimas o receptores. El compuesto puede formar enlaces de hidrógeno, interacciones de apilamiento π e interacciones hidrofóbicas con sus dianas, lo que lleva a la modulación de las vías biológicas.
Comparación Con Compuestos Similares
Compuestos Similares
(E)-1-(2,4-Diclorofenil)-3-[4-(morfolin-4-il)fenil]prop-2-en-1-ona: Estructura similar, pero con sustitución diclorofenil.
(4-(2-(2-Aminoetoxi)etoxi)fenil)(4-(prop-2-in-1-iloxi)fenil)metanona: Contiene un grupo aminoetoxi adicional.
Singularidad
4-(Morfolin-4-il)-[4-(prop-2-en-1-iloxi)fenil]metanona es único debido a su combinación específica de grupos funcionales, que confieren una reactividad química y una actividad biológica distintas. Su anillo de morfolina y su fracción éter alílico lo convierten en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C14H17NO3 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
morpholin-4-yl-(4-prop-2-enoxyphenyl)methanone |
InChI |
InChI=1S/C14H17NO3/c1-2-9-18-13-5-3-12(4-6-13)14(16)15-7-10-17-11-8-15/h2-6H,1,7-11H2 |
Clave InChI |
CTXKZZZMALOYPL-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-bromo-6-methylphenol](/img/structure/B11681885.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11681890.png)
![2-chloro-N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11681891.png)
![N'-[(1Z)-1-(3-Bromophenyl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11681904.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11681908.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11681913.png)
![(2Z,5Z)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-(quinolin-6-ylimino)-1,3-thiazolidin-4-one](/img/structure/B11681920.png)
![ethyl 4-{2,5-dimethyl-3-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B11681933.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-2-furylmethylidene]acetohydrazide](/img/structure/B11681941.png)
![ethyl 5-{[(2-bromophenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11681960.png)
![5-({3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11681972.png)
![Methyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11681977.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11681980.png)
